HO-1 Inhibition Potency: 2.37-Fold Improvement Over Closest Imidazole-Dioxolane Analog
2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane (identified as imidazole-dioxolane 23 / BDBM31671) exhibits an IC₅₀ of 590 nM for inhibition of rat heme oxygenase-1 (HO-1) activity [1]. In contrast, a closely related imidazole-dioxolane analog (BDBM31668) differing only in substituent placement shows an IC₅₀ of 1,400 nM under identical assay conditions [2]. This represents a 2.37-fold improvement in inhibitory potency for the target compound.
| Evidence Dimension | IC₅₀ for HO-1 inhibition |
|---|---|
| Target Compound Data | 590 nM |
| Comparator Or Baseline | Imidazole-dioxolane analog (BDBM31668) = 1,400 nM |
| Quantified Difference | 2.37-fold more potent (Δ = 810 nM) |
| Conditions | HO activity in rat spleen (HO-1) microsomal fractions; pH 7.4; T = 2°C; quantitation of CO formed from degradation of methemoglobin |
Why This Matters
Procurement decisions for HO-1 inhibitor tool compounds should prioritize the 590 nM agent, as the 2.37-fold potency advantage directly reduces required assay concentration and minimizes off-target effects in cellular or in vivo experiments.
- [1] BindingDB. Affinity data for BDBM31671 (imidazole-dioxolane, 23). IC₅₀ = 590 nM. View Source
- [2] BindingDB. Affinity data for BDBM31668 (imidazole-dioxolane, 20). IC₅₀ = 1,400 nM. View Source
